molecular formula C26H44NNaO5S B027308 Taurolithocholic acid sodium salt CAS No. 6042-32-6

Taurolithocholic acid sodium salt

Cat. No.: B027308
CAS No.: 6042-32-6
M. Wt: 505.7 g/mol
InChI Key: YAERYJYXPRIDTO-HRHHVWJRSA-M
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Biochemical Analysis

Biochemical Properties

Taurolithocholic acid sodium salt interacts with various enzymes and proteins. At low concentrations (5 µM), it tends to selectively increase the membrane-associated fraction of the e-isoform of protein kinase C (PKC) by 44.1% ± 40.2% . It also selectively induces translocation of the ε-isoform of PKC to the hepatocellular membranes, a key step for activation of mobile PKC isoforms .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it increases caspase-3 and -7 activity in Hep3B cells transfected with sodium taurocholate cotransporting peptide (NTCP), but not nontransfected Hep3B cells . It has been used to induce cholestasis in ex vivo and in vivo animal models of hepatocellular cholestasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and its effects on gene expression. It exerts cholestatic effects via phosphatidylinositol 3-kinase (PI3K)-dependent mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, serum levels of this compound increase approximately 5-fold within two hours during an oral lipid tolerance test in humans .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It exerts cholestatic effects via PI3K-dependent mechanisms in perfused rat livers and rat hepatocyte couplets .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a part of the bile acid biosynthesis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taurolithocholic acid sodium salt typically involves the conjugation of lithocholic acid with taurine. This process can be carried out under controlled conditions to ensure the purity and efficacy of the final product. The reaction generally involves the activation of the carboxyl group of lithocholic acid, followed by its reaction with taurine in the presence of a coupling agent .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles as the laboratory methods but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and quality control to ensure the product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: Taurolithocholic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Taurolithocholic acid sodium salt is extensively utilized in scientific research for various applications:

Comparison with Similar Compounds

Uniqueness: Taurolithocholic acid sodium salt is unique due to its specific conjugation with taurine, which imparts distinct biochemical properties. Its potent cholestatic effects and role as a calcium ion agonist differentiate it from other bile acids and their derivatives .

Biological Activity

Introduction

Taurolithocholic acid sodium salt (TLCA) is a conjugated bile acid derived from lithocholic acid, known for its significant role in various biological processes, including lipid metabolism, inflammation modulation, and cellular signaling. This article explores the biological activity of TLCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

TLCA exerts its biological effects primarily through two receptor-mediated pathways: the Takeda G-protein coupled receptor 5 (TGR5) and the farnesoid X receptor (FXR) . These receptors are involved in regulating inflammation, lipid metabolism, and cellular homeostasis.

TGR5 Pathway

  • Phagocytosis Enhancement : TLCA has been shown to enhance the phagocytic activity of bone marrow-derived macrophages (BMDM) under inflammatory conditions. In a study, TLCA counteracted the inhibitory effects of lipopolysaccharides (LPS) on myelin clearance by increasing the expression of phagocytosis receptors such as CD36 and TREM2 .
  • Anti-inflammatory Effects : Activation of TGR5 leads to the inhibition of NFκB, a key transcription factor in inflammatory responses. This signaling pathway promotes cytoprotection and reduces inflammation in various models .

FXR Pathway

  • Lipid Metabolism Regulation : TLCA activates FXR, which plays a crucial role in maintaining bile acid homeostasis and regulating lipid metabolism. This activation can lead to improved metabolic profiles in conditions such as obesity and diabetes .
  • Cholestasis Induction : TLCA has been used to induce cholestasis in animal models, allowing researchers to study liver function and drug-induced liver injury (DILI). Elevated serum levels of TLCA have been associated with cholestatic liver diseases .

In Vitro Studies

  • Phagocytosis Assays : TLCA significantly improved myelin phagocytosis in BMDM exposed to inflammatory stimuli. The study demonstrated that TLCA's effects were mediated through TGR5 signaling pathways, highlighting its potential therapeutic role in neuroinflammatory conditions .
  • UGT Enzyme Inhibition : TLCA was found to inhibit UDP-glucuronosyltransferase (UGT) enzymes, which are critical for drug metabolism. This inhibition suggests that TLCA may influence pharmacokinetics and drug interactions in clinical settings .

In Vivo Studies

  • Cholestasis Models : In animal studies, TLCA has been utilized to model cholestasis, providing insights into the mechanisms underlying liver injury and recovery processes. The findings indicate that TLCA administration can exacerbate liver injury under certain pathological conditions .

Case Study 1: Neuroinflammation

A study investigated the effects of TLCA on neuroinflammation following spinal cord injury (SCI). The results indicated that TLCA treatment enhanced myelin clearance by modulating macrophage activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Drug-Induced Liver Injury

In an analysis of drug-induced cholestasis using TLCA, researchers noted significant alterations in liver enzyme levels and histological changes indicative of cholestatic injury. These findings underscore the importance of assessing bile acid profiles in evaluating liver toxicity during drug development .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
Phagocytosis EnhancementIncreased CD36 and TREM2 expression
Anti-inflammatory EffectsNFκB inhibition via TGR5
Lipid Metabolism RegulationFXR activation
Cholestasis InductionElevated serum levels
UGT Enzyme InhibitionAltered drug metabolism

Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAERYJYXPRIDTO-HRHHVWJRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701036211
Record name Sodium taurolithocholate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6042-32-6
Record name Sodium taurolithocholate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does taurolithocholic acid sodium salt contribute to tumor promotion in the rat stomach like other bile acids?

A: Contrary to several other bile acids, this compound did not induce ornithine decarboxylase activity in the pyloric mucosa of the rat stomach. [] Ornithine decarboxylase activity is considered a marker for tumor promotion. This suggests that this compound may not possess tumor-promoting activities in the pyloric mucosa of the rat stomach, unlike other bile acids such as taurocholic acid sodium salt and glycocholic acid sodium salt. []

Q2: Beyond the stomach, are there other organs where this compound might play a role in disease?

A: While the provided research focuses on the stomach, one study found that levels of this compound were elevated in the serum of rats with unilateral ureteral obstruction (UUO), a model of chronic kidney disease. [] Furthermore, treatment with a traditional Chinese medicine formulation, FuZhengHuaYuJiangZhuTongLuoFang (FZHY), reduced serum levels of this compound in these rats. [] This suggests a potential link between this compound and kidney disease, although further research is needed to understand the specific mechanisms involved.

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